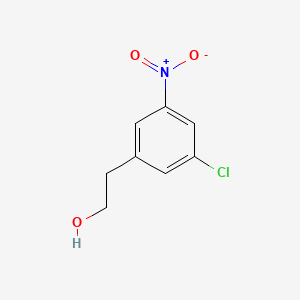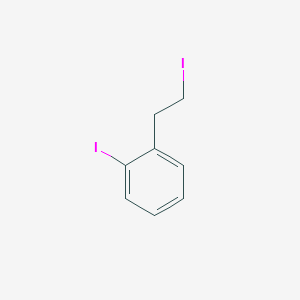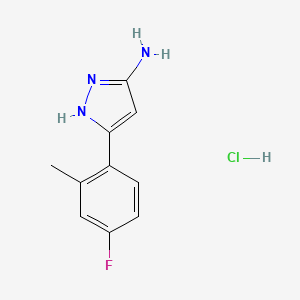
2-(3-Chloro-5-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-nitrophenyl)ethanol is an organic compound characterized by the presence of a chloro and nitro group attached to a benzene ring, with an ethanol group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-nitrophenyl)ethanol typically involves the nitration of 3-chlorophenylethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety in large-scale production.
化学反応の分析
Types of Reactions
2-(3-Chloro-5-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: 3-Chloro-5-nitrobenzaldehyde or 3-Chloro-5-nitrobenzoic acid.
Reduction: 2-(3-Chloro-5-aminophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chloro-5-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Chloro-5-nitrophenyl)ethanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
2-(3-Chloro-4-nitrophenyl)ethanol: Similar structure but with the nitro group at the 4-position.
2-(3-Bromo-5-nitrophenyl)ethanol: Contains a bromo group instead of a chloro group.
2-(3-Chloro-5-nitrophenyl)acetic acid: Similar structure with an acetic acid group instead of an ethanol group.
Uniqueness
2-(3-Chloro-5-nitrophenyl)ethanol is unique due to the specific positioning of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
2-(3-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-7-3-6(1-2-11)4-8(5-7)10(12)13/h3-5,11H,1-2H2 |
InChIキー |
ZCHJNXSZAHDNGZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)



![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

